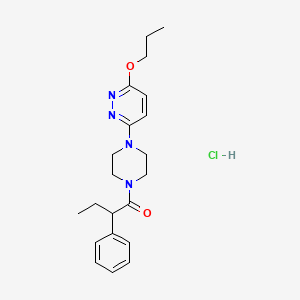

2-Phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)butan-1-one hydrochloride

Description

2-Phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)butan-1-one hydrochloride is a synthetic organic compound featuring a piperazine core substituted with a 6-propoxypyridazin-3-yl group and a butan-1-one moiety linked to a phenyl ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

2-phenyl-1-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]butan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2.ClH/c1-3-16-27-20-11-10-19(22-23-20)24-12-14-25(15-13-24)21(26)18(4-2)17-8-6-5-7-9-17;/h5-11,18H,3-4,12-16H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDBOKLEMOBUIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C(CC)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)butan-1-one hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the piperazinyl and pyridazinyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

2-Phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)butan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: It serves as a tool for investigating cellular processes, particularly those involving cellulose biosynthesis.

Industry: It can be used in the production of materials with enhanced properties, such as improved strength and durability

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)butan-1-one hydrochloride involves its interaction with cellulose synthase complexes. It inhibits the delivery of these complexes to the plasma membrane, thereby reducing cellulose synthesis. This inhibition affects the dynamics and orientation of cortical microtubules, leading to changes in cell wall structure and function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s unique structure can be contextualized by comparing it to related piperazine derivatives documented in pharmaceutical and analytical literature. Below is a detailed comparison based on substituent groups, physicochemical properties, and functional roles.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Impact on Bioactivity: The 6-propoxypyridazin-3-yl group in the target compound introduces a heterocyclic aromatic system, which may enhance binding to enzymes or receptors compared to simpler aryl groups (e.g., 4-chlorophenyl in compounds). Pyridazine derivatives are known for their electron-deficient nature, influencing pharmacokinetics such as metabolic stability .

Role of Salt Forms :

- The hydrochloride salt in the target compound contrasts with dihydrochloride forms (e.g., MM0421.03 in ), which may alter solubility and crystallization behavior. Hydrochloride salts are commonly preferred in drug formulations due to predictable dissolution profiles .

Analytical Challenges: Compounds like MM0421.02 () and the target compound require advanced chromatographic methods for purity analysis. highlights the use of methanol-buffer mobile phases and sodium perchlorate for resolving structurally similar impurities, suggesting analogous methods could apply to the target compound .

Research Findings and Implications

- Synthetic Accessibility: The piperazine core allows modular synthesis, but the pyridazine and phenylbutanone groups may introduce steric hindrance, necessitating optimized reaction conditions (e.g., elevated temperatures or catalysts).

- Therapeutic Potential: While direct data are lacking, structural analogs in and indicate possible applications in antihistamine or antipsychotic drug pipelines. The pyridazine moiety could confer selectivity for histamine H1 or serotonin receptors .

- Regulatory Considerations : Impurity profiling (e.g., ’s MM0421.02) underscores the need for rigorous quality control in manufacturing, especially for compounds with complex substituents .

Biological Activity

2-Phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)butan-1-one hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its structural similarity to piperazine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

The compound's molecular formula is with a molecular weight of approximately 404.9 g/mol. The synthesis involves multiple steps, starting from a core structure followed by the introduction of functional groups that enhance its biological activity and solubility.

The biological activity of 2-Phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)butan-1-one hydrochloride can be attributed to several mechanisms:

1. Interaction with Dopamine and Serotonin Receptors:

Piperazine derivatives often act as antagonists at dopamine and serotonin receptors, which are critical in regulating mood and behavior. This suggests that the compound may exhibit antipsychotic or antidepressant properties .

2. Antiviral and Antimicrobial Activity:

Similar compounds have demonstrated antiviral and antimicrobial effects, indicating that this compound may also possess these activities through interference with viral replication or bacterial growth mechanisms.

3. Inhibition of Cellulose Biosynthesis:

The compound has been identified as a cellulose biosynthesis inhibitor, specifically targeting the cellulose synthase catalytic subunit gene CESA3. This property is particularly valuable in agricultural applications, where it can be used to modify plant growth and development .

Biological Activity Data

Case Studies

Recent studies have evaluated the antidepressant-like effects of similar piperazine derivatives through behavioral tests in mice. For instance, compounds with similar structures have shown significant reductions in immobility time during forced swimming tests, indicating potential antidepressant activity .

In another study focusing on cellulose biosynthesis inhibitors, the application of this compound resulted in altered growth patterns in plant models, demonstrating its utility in agricultural biotechnology .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 2-Phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)butan-1-one hydrochloride?

A multi-step synthesis is typically employed, involving:

- Coupling reactions : Piperazine derivatives are often functionalized via nucleophilic substitution or Buchwald-Hartwig amination to attach aryl/heteroaryl groups .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to enhance reaction efficiency .

- Catalysts : Palladium-based catalysts (e.g., Pd/C) or copper iodide may facilitate cross-coupling steps .

- Hydrochloride salt formation : The free base is treated with HCl in an organic solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Key considerations : Optimize reaction time, temperature (typically 80–120°C), and stoichiometry to avoid side products like dehalogenated byproducts .

Which characterization techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies proton environments and carbon frameworks, focusing on piperazine ring protons (δ 2.5–3.5 ppm) and aryl group signals .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ ions) and detects impurities .

- X-ray crystallography : Resolves 3D structure, particularly for piperazine-pyridazine conformations (requires single crystals grown via slow evaporation in solvents like methanol/water) .

- Elemental analysis : Validates C, H, N, and Cl content (±0.4% theoretical) .

What safety protocols should be followed when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Exposure control : For powders, use P95 respirators; for aerosols, employ OV/AG/P99 filters .

- Emergency response : In case of skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes .

- Storage : Store in sealed containers at 2–8°C, away from oxidizers and moisture .

How should researchers address the lack of physicochemical data (e.g., solubility, logP) for this compound?

- Experimental determination : Use shake-flask methods for solubility (in PBS, DMSO, or ethanol) and HPLC to measure logP .

- Computational tools : Employ software like ACD/Labs or ChemAxon to predict properties based on structural analogs .

Advanced Research Questions

How can synthesis yields be optimized for scale-up without compromising purity?

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratio) systematically. For example, increasing Pd/C catalyst to 5 mol% improved coupling efficiency by 22% in a related piperazine derivative .

- Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product (>98%) .

What strategies resolve contradictions in reported biological activity data?

- Assay standardization : Replicate experiments using identical cell lines (e.g., HEK-293 for receptor binding) and buffer conditions (pH 6.5 ammonium acetate) .

- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .

How can the compound’s stability under varying pH and temperature conditions be assessed?

- Forced degradation studies : Incubate the compound at 40°C/75% RH for 4 weeks, or in acidic/basic buffers (pH 1–13), then analyze via HPLC for degradation peaks .

- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots .

What crystallographic methods are suitable for elucidating its binding mode to target proteins?

- Co-crystallization : Soak the compound into protein crystals (e.g., serotonin receptors) and collect data using synchrotron radiation (1.0–1.5 Å resolution) .

- CCP4 software suite : Process diffraction data with REFMAC5 for refinement and PHASER for molecular replacement .

How can researchers differentiate between enantiomers or conformers of this compound?

- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol (90:10) to resolve enantiomers .

- Circular Dichroism (CD) : Compare spectra to reference standards for absolute configuration determination .

What in silico approaches predict its pharmacokinetic (PK) and toxicity profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.